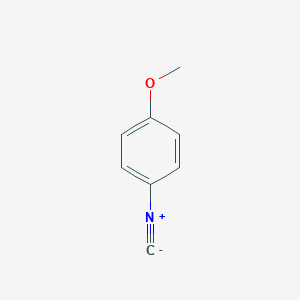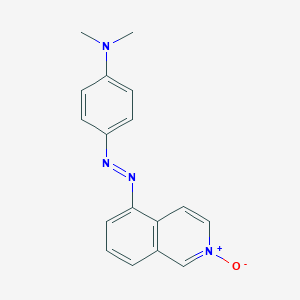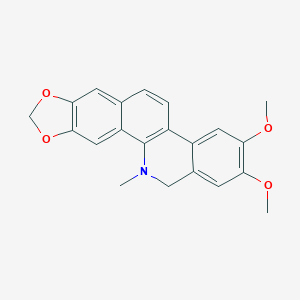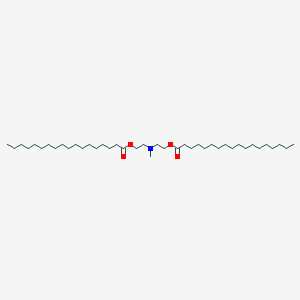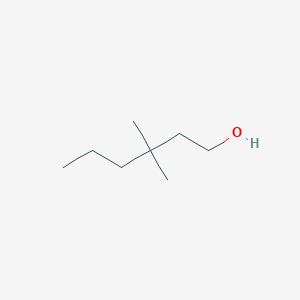
3,3-Dimethyl-1-hexanol
Vue d'ensemble
Description
3,3-Dimethyl-1-hexanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexane chain with two methyl groups at the third carbon position. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-hexanol can be synthesized through several methods. One common approach involves the reduction of 3,3-dimethyl-1-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 3,3-dimethyl-1-hexanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3,3-dimethyl-1-hexanone. Common oxidizing agents include chromium trioxide (CrO3) in acidic conditions or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents for halogen substitution reactions
Major Products Formed:
Oxidation: 3,3-Dimethyl-1-hexanone
Reduction: Various alcohol derivatives
Substitution: Halogenated compounds
Applications De Recherche Scientifique
3,3-Dimethyl-1-hexanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-hexanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in different environments. The hydroxyl group can act as a nucleophile, participating in various chemical reactions.
Comparaison Avec Des Composés Similaires
- 3,3-Dimethyl-1-pentanol
- 3,3-Dimethyl-1-heptanol
- 2,2-Dimethyl-1-hexanol
Comparison: 3,3-Dimethyl-1-hexanol is unique due to the specific positioning of its methyl groups and hydroxyl group, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
3,3-dimethylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-5-8(2,3)6-7-9/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKYQWCHMSXUEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


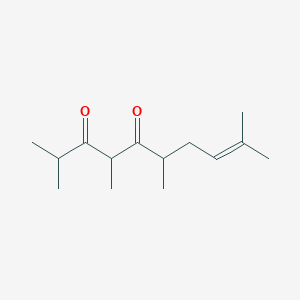
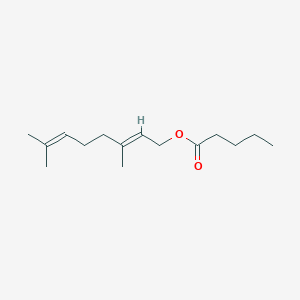
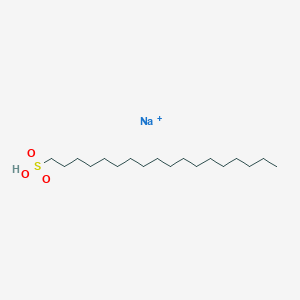
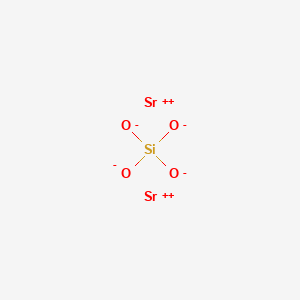
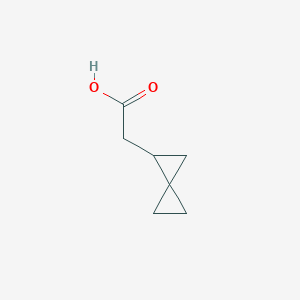
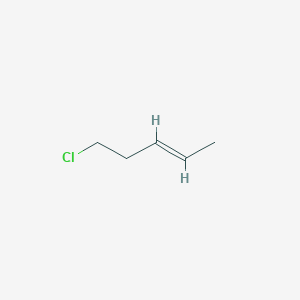
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
